molecular formula C18H30ClNO3 B13836089 (S)-4-Hydroxy Penbutolol Hydrochloride

(S)-4-Hydroxy Penbutolol Hydrochloride

Cat. No.: B13836089
M. Wt: 343.9 g/mol
InChI Key: IRXCLCQOLQYHQP-RSAXXLAASA-N
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Description

(S)-4-Hydroxy Penbutolol Hydrochloride is a chemical compound with the molecular formula C18H30ClNO2. It is an S-enantiomer of Penbutolol, a non-selective beta-adrenergic antagonist used primarily for the management of hypertension. This compound is known for its high binding affinity to beta-adrenergic receptors, making it a valuable agent in both research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Hydroxy Penbutolol Hydrochloride typically involves the resolution of racemic Penbutolol. One common method includes the use of chiral chromatography to separate the S-enantiomer from the racemic mixture. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow chemistry and automated chromatography systems.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Hydroxy Penbutolol Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-4-Hydroxy Penbutolol Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

(S)-4-Hydroxy Penbutolol Hydrochloride exerts its effects by binding to beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. This binding inhibits the action of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. The compound also exhibits partial agonist activity, which can provide intrinsic sympathomimetic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Hydroxy Penbutolol Hydrochloride is unique due to its specific hydroxylation at the 4-position, which can influence its binding affinity and selectivity towards beta-adrenergic receptors. This modification can result in distinct pharmacological profiles compared to other beta-blockers .

Properties

Molecular Formula

C18H30ClNO3

Molecular Weight

343.9 g/mol

IUPAC Name

4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol;hydrochloride

InChI

InChI=1S/C18H29NO3.ClH/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13;/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3;1H/t15-;/m0./s1

InChI Key

IRXCLCQOLQYHQP-RSAXXLAASA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl

Canonical SMILES

CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl

Origin of Product

United States

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